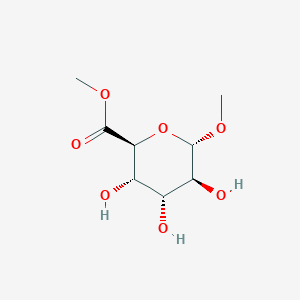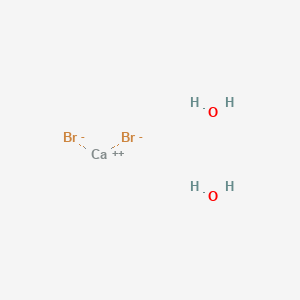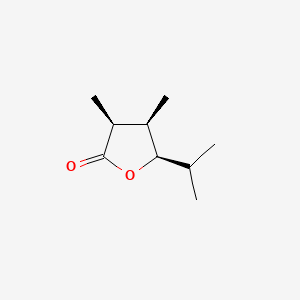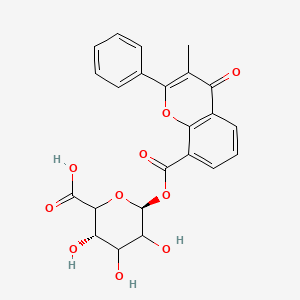
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide involves the acylation of 3-Methylflavone-8-carboxylic acid with beta-D-glucuronic acid . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of flavonoid derivatives.
Biology: It is used in biochemical studies to understand the metabolism and biological activity of flavonoids.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of urinary disorders due to its origin from Flavoxate hydrochloride.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
作用机制
The mechanism of action of 3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. It binds to muscarinic receptors, inhibiting their activity and leading to muscle relaxation in the urinary tract.
相似化合物的比较
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide can be compared with other similar compounds such as:
Flavoxate hydrochloride: The parent compound from which it is derived. Flavoxate hydrochloride is used to treat urinary disorders.
3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of this compound.
Other flavonoid derivatives: Compounds with similar structures and biological activities, such as quercetin and kaempferol.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of Flavoxate hydrochloride, which imparts distinct biological properties .
属性
分子式 |
C23H20O10 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC 名称 |
(3S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15?,16-,17?,20?,23-/m0/s1 |
InChI 键 |
QTFLEEJQZRBOAR-BCFISKOHSA-N |
手性 SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
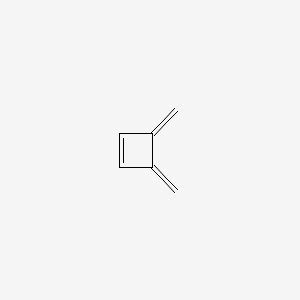
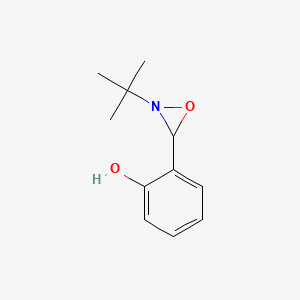
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
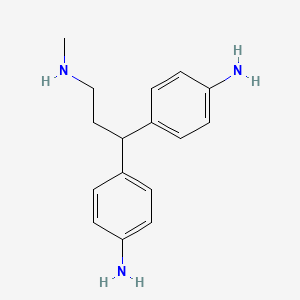

![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

